6-Hydroxy-thionicotinamide
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Overview
Description
6-Hydroxy-thionicotinamide is a chemical compound with the molecular formula C6H7N2O2S. It belongs to the thioamide family, which contains a sulfur atom attached to the nitrogen atom in the amide group. This compound is a derivative of nicotinamide, an essential vitamin for human health.
Mechanism of Action
Target of Action
6-Hydroxy-thionicotinamide (6-HTN) is a derivative of nicotinamide. Its primary target is Glyceraldehyde-3-phosphate dehydrogenase , a key enzyme in the glycolytic pathway. This enzyme plays a crucial role in cellular metabolism, converting glyceraldehyde 3-phosphate into 1,3-bisphosphoglycerate.
Mode of Action
. This interaction could lead to changes in the metabolic processes within the cell, affecting energy production and other biochemical reactions.
Biochemical Pathways
6-HTN is involved in the hybrid pathway for nicotine catabolism in bacteria . The hybrid pathway conforms with the pyridine pathway in the steps from nicotine to 6-hydroxy-pseudooxynicotine. .
Result of Action
. These effects suggest that 6-HTN could have potential therapeutic applications, particularly in the context of neurodegenerative disorders.
Action Environment
The action, efficacy, and stability of 6-HTN can be influenced by various environmental factors. For instance, the presence of other compounds, such as FAD, in the environment can affect the folding and flavinylation of 6-HTN . Additionally, the pH, temperature, and other physical and chemical conditions of the environment can also impact the action of 6-HTN.
Biochemical Analysis
Biochemical Properties
6-Hydroxy-thionicotinamide plays a role in various biochemical reactions It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues It interacts with transporters or binding proteins, and can affect its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-thionicotinamide typically involves the reaction of nicotinamide with sulfur-containing reagents under specific conditions. One common method is the condensation reaction between nicotinamide and thioglycolic acid derivatives. This reaction is carried out under basic conditions to generate the desired thioamide product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-thionicotinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thioamide group, which is reactive towards different reagents .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of the thioamide group with other functional groups using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amine derivatives .
Scientific Research Applications
6-Hydroxy-thionicotinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that this compound and its derivatives may have therapeutic potential in treating neurological disorders such as Alzheimer’s disease.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-L-nicotine: A bacterial nicotine derivative with cognitive-enhancing and antioxidant properties.
Cotinine: Another nicotine derivative known for its cognitive-improving abilities and antioxidant effects.
Thionicotinamide: A related compound that undergoes similar chemical reactions and has comparable biological activities.
Uniqueness
6-Hydroxy-thionicotinamide is unique due to its specific molecular structure, which allows it to interact with various biological targets and exhibit a wide range of activities. Its thioamide group makes it highly reactive and versatile in chemical synthesis, distinguishing it from other similar compounds.
Properties
IUPAC Name |
6-oxo-1H-pyridine-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c7-6(10)4-1-2-5(9)8-3-4/h1-3H,(H2,7,10)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDSATIDEVYRRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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